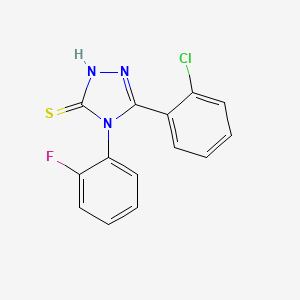

5-(2-chlorophenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Description

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-4-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN3S/c15-10-6-2-1-5-9(10)13-17-18-14(20)19(13)12-8-4-3-7-11(12)16/h1-8H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGSTDQWUJONFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=CC=C3F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with 2-fluorobenzohydrazide in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-chlorophenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The compound can be reduced to modify the triazole ring or the substituents.

Substitution: Halogen atoms in the chlorophenyl and fluorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Modified triazole derivatives

Substitution: Amino or thiol-substituted derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C14H9ClFN3S

- Molecular Weight : 305.76 g/mol

- IUPAC Name : 4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

These properties play a crucial role in its reactivity and interaction with biological systems.

Antimicrobial Activity

Research has indicated that derivatives of triazoles exhibit substantial antimicrobial properties. In particular, 5-(2-chlorophenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol has been tested for its efficacy against various microbial strains. A study published in Pharmaceuticals highlighted the synthesis of related compounds and their antimicrobial profiles, suggesting that similar triazole compounds could exhibit potent activity against resistant strains of bacteria and fungi .

Anticancer Properties

Triazole derivatives have also been explored for their anticancer potential. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Research indicates that modifications in the triazole ring can enhance cytotoxic effects on various cancer cell lines .

Fungicides

Triazole compounds are widely recognized for their use as fungicides in agriculture. The compound has shown promise in inhibiting fungal growth, making it a candidate for development as an agricultural fungicide. Its effectiveness against specific fungal pathogens could help improve crop yields and reduce losses due to fungal diseases.

Synthesis and Testing

A detailed study on the synthesis of this compound involved various synthetic pathways leading to high yields of the desired compound. The characterization was performed using techniques such as NMR and IR spectroscopy to confirm the structure .

Biological Evaluation

In a comparative study involving several triazole derivatives, the compound was evaluated for its biological activity. Results indicated that it possessed significant antifungal activity comparable to established fungicides . This positions it as a viable candidate for further development in both pharmaceutical and agricultural applications.

Mécanisme D'action

The mechanism of action of 5-(2-chlorophenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of biological pathways. The chlorophenyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

A. Halogen Substitution Patterns

- 5-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyleneamino]-4H-1,2,4-triazole-3-thiol (): Structural difference: Chloro at meta (C3) vs. ortho (C2) position on the phenyl ring. Impact: Ortho-substituted chloro in the target compound may enhance steric hindrance, affecting binding to biological targets like enzymes or receptors compared to meta-substituted analogs .

- 5-(2-Methoxyphenyl)-4-(pyrazolylmethyleneamino)-4H-1,2,4-triazole-3-thiol (): Methoxy (electron-donating) vs. chloro (electron-withdrawing) groups. Activity: The target compound’s IC50 (1.50 μM for a similar 2-chlorophenyl analog) suggests higher inhibitory potency than the methoxy-substituted analog (IC50 = 4.89 μM) .

B. Fluorine vs. Ethoxy Substitutions

- 5-(4-Ethoxyphenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (): Ethoxy at para (C4) vs. chloro at ortho (C2).

Physicochemical Properties

- Crystal Packing :

Isostructural halogenated triazoles () suggest that ortho-fluoro and chloro substituents in the target compound may induce unique packing motifs, influencing solubility and melting points compared to para-substituted analogs . - Lipophilicity :

The combination of electron-withdrawing Cl and F substituents likely increases lipophilicity, enhancing membrane permeability compared to methoxy- or ethoxy-substituted triazoles .

Comparative Data Table

*IC50 value inferred from structurally similar compound in .

Key Research Findings

Biological Relevance : Fluorine’s electronegativity and chloro’s lipophilicity synergize to enhance interactions with hydrophobic enzyme pockets, as seen in alkaline phosphatase inhibition .

Synthetic Flexibility : The triazole-3-thiol scaffold allows modular derivatization via Schiff bases or thioether linkages, enabling tailored applications in drug discovery .

Activité Biologique

5-(2-chlorophenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential antimicrobial and anti-inflammatory properties. This article reviews its synthesis, biological evaluation, and structure-activity relationships based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiol derivatives with triazole precursors. The synthetic pathway generally includes:

- Formation of Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Substitution Reactions : Introducing the chlorophenyl and fluorophenyl groups via electrophilic aromatic substitution or nucleophilic attack strategies.

Antimicrobial Activity

A study conducted on various S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for the compound were found to be in the range of 31.25 to 62.5 μg/mL against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 31.25 | 62.5 |

| Escherichia coli | 62.5 | 125 |

| Pseudomonas aeruginosa | 31.25 | 62.5 |

| Candida albicans | 62.5 | 125 |

This compound's efficacy suggests a promising application in treating infections caused by these pathogens.

Anti-inflammatory Activity

Molecular docking studies have indicated that derivatives of triazoles can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The compound exhibited selectivity towards COX-1 inhibition, suggesting potential use as an anti-inflammatory agent .

Table 2: Inhibition Data for COX Enzymes

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 75 | 30 |

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often correlated with their structural features. The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound's bioactivity by increasing its lipophilicity and improving binding affinity to biological targets .

Case Studies

Recent studies have focused on the synthesis of various alkyl derivatives to explore their biological activities further. For instance, derivatives with different alkyl chains showed varied levels of antimicrobial activity and selectivity towards COX enzymes . These findings underscore the importance of structural modifications in optimizing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2-chlorophenyl)-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction yields be improved?

Answer: The synthesis of 1,2,4-triazole-3-thiol derivatives typically involves cyclocondensation reactions. Key steps include:

- Solvent-free synthesis : Heating equimolar amounts of substituted benzylidene precursors with thiocarbohydrazide under solvent-free conditions (4–5 hours, monitored by TLC) .

- Purification : Use silica gel column chromatography with mixed solvents (e.g., hexane:ethyl acetate, 75:25 v/v) to isolate pure compounds. Yields can exceed 70% with optimized solvent ratios .

- Derivatization : Introducing electron-withdrawing groups (e.g., nitro, halogen) on the benzylidene moiety enhances reactivity and yield .

Q. Which spectroscopic and analytical methods are critical for structural characterization of this compound?

Answer:

- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and triazole ring carbons (δ 150–160 ppm) to confirm substitution patterns .

- IR Spectroscopy : Identify thiol (-SH) stretches (~2550 cm⁻¹) and C=N bonds (~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HR-MS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

- Melting Point Analysis : Ensure purity (>95%) by sharp melting ranges (e.g., 177–180°C) .

Q. What biological activities are reported for structurally analogous 1,2,4-triazole-3-thiol derivatives?

Answer:

Advanced Research Questions

Q. How can researchers design experiments to determine the IC50 of this compound against enzymatic targets like alkaline phosphatase?

Answer:

- Enzyme Assay Protocol :

- Prepare enzyme (alkaline phosphatase) in Tris buffer (pH 8.0).

- Incubate with compound (0.1–100 µM) and substrate (p-nitrophenyl phosphate) at 37°C.

- Measure absorbance at 405 nm to quantify product formation.

- Calculate IC50 using nonlinear regression (e.g., GraphPad Prism).

- Controls : Include positive controls (e.g., levamisole) and solvent-only blanks.

- Validation : Compare with structurally similar inhibitors (e.g., IC50 = 1.50 µM for chlorophenyl-pyrazole derivatives) .

Q. What methodological strategies are recommended for evaluating acute toxicity in preclinical studies?

Answer:

- In Vivo Testing :

- In Silico QSAR Models :

- Validation : Cross-check computational results with in vivo data (R² > 0.85).

Q. How do structural modifications influence antimicrobial activity against pathogens like Mycobacterium bovis?

Answer:

- Substituent Effects :

- Experimental Design :

- Test compound at 0.1–1.0% in nutrient media; quantify bacterial growth via optical density (OD600).

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Factors Causing Discrepancies :

- Resolution Strategies :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Use isogenic strains to control for pathogen variability.

- Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.